molecular formula C7H15NO3S B8222082 (R)-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide

(R)-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide

Cat. No.: B8222082
M. Wt: 193.27 g/mol
InChI Key: OIMVZBKKFCLVKW-SSDOTTSWSA-N
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Description

®-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thietane ring, which is a four-membered ring containing sulfur, and an amino group attached to a hydroxybutyl side chain. The presence of the sulfone group (dioxide) adds to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide typically involves the following steps:

    Formation of the Thietane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Hydroxybutyl Side Chain: This step often involves the use of hydroxybutyl halides in substitution reactions.

    Oxidation to Form the Sulfone Group: The final step involves the oxidation of the thietane ring to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of ®-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to sulfides.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted thietane derivatives.

Scientific Research Applications

®-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The sulfone group plays a crucial role in its reactivity, enabling it to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((2-Hydroxyethyl)amino)thietane1,1-dioxide
  • ®-3-((2-Hydroxypropyl)amino)thietane1,1-dioxide
  • ®-3-((2-Hydroxyisobutyl)amino)thietane1,1-dioxide

Uniqueness

®-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide stands out due to its specific hydroxybutyl side chain, which imparts unique chemical and biological properties. This side chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-1-[(1,1-dioxothietan-3-yl)amino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-2-7(9)3-8-6-4-12(10,11)5-6/h6-9H,2-5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMVZBKKFCLVKW-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1CS(=O)(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC1CS(=O)(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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